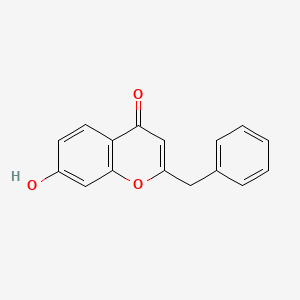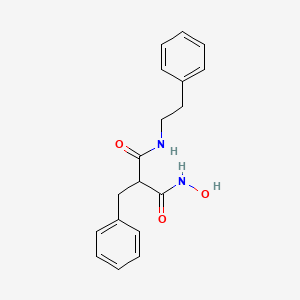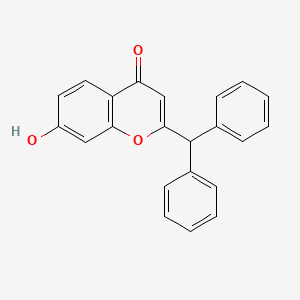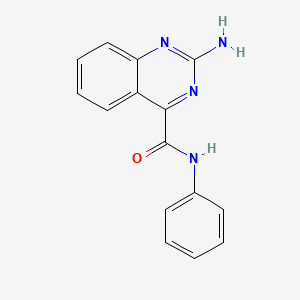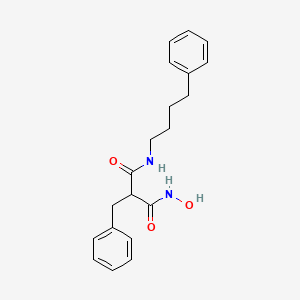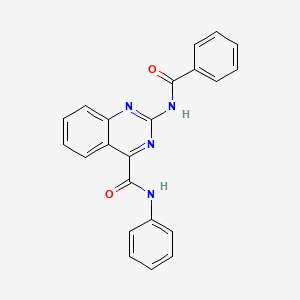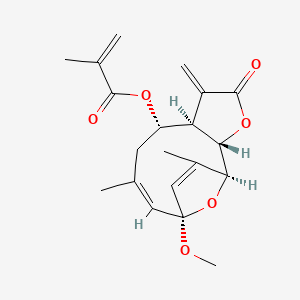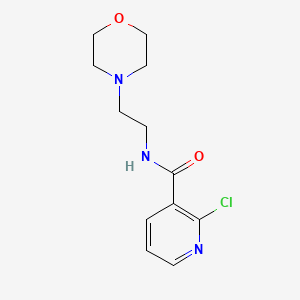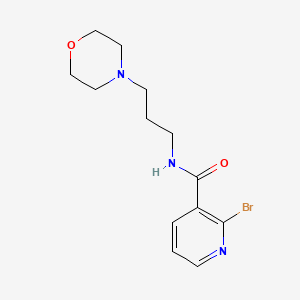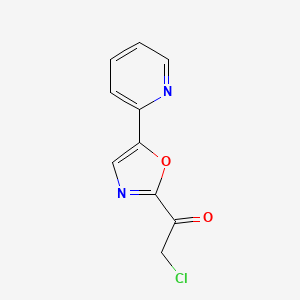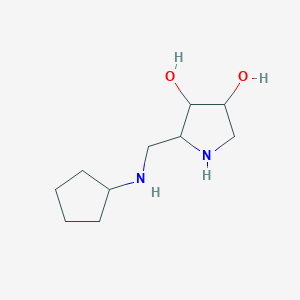
2-chloro-N-(3-(3-chlorobenzamido)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cloro-N-(3-(3-clorobenzamido)fenil)benzamida es un compuesto orgánico que pertenece a la clase de las benzamidas. Este compuesto se caracteriza por la presencia de dos átomos de cloro y un grupo amida unido a un anillo de benceno. Se utiliza en diversas aplicaciones de investigación científica debido a sus propiedades químicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-cloro-N-(3-(3-clorobenzamido)fenil)benzamida típicamente implica la reacción de ácido 3-clorobenzoico con 3-cloroanilina en presencia de un agente de acoplamiento como diciclohexilcarbodiimida (DCC). La reacción se lleva a cabo en un solvente orgánico como diclorometano bajo condiciones de reflujo. El producto se purifica luego mediante técnicas de recristalización .
Métodos de producción industrial
La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactores automatizados y sistemas de flujo continuo para asegurar un alto rendimiento y pureza. Las condiciones de reacción se optimizan para minimizar los subproductos y maximizar la eficiencia de la síntesis .
Análisis De Reacciones Químicas
Tipos de reacciones
2-cloro-N-(3-(3-clorobenzamido)fenil)benzamida experimenta diversas reacciones químicas, que incluyen:
Reacciones de sustitución: Los átomos de cloro se pueden sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Oxidación y reducción: El compuesto puede sufrir oxidación para formar las quinonas correspondientes o reducción para formar aminas.
Reactivos y condiciones comunes
Sustitución nucleofílica: Reactivos como hidróxido de sodio o terc-butóxido de potasio en solventes apróticos polares.
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Reactivos como hidruro de aluminio y litio o borohidruro de sodio.
Hidrólisis: Condiciones ácidas usando ácido clorhídrico o condiciones básicas usando hidróxido de sodio.
Productos principales formados
Sustitución: Formación de diversas benzamidas sustituidas.
Oxidación: Formación de quinonas.
Reducción: Formación de aminas.
Hidrólisis: Formación de ácidos carboxílicos y aminas.
Aplicaciones Científicas De Investigación
2-cloro-N-(3-(3-clorobenzamido)fenil)benzamida se utiliza en diversos campos de investigación científica, que incluyen:
Química: Como reactivo en síntesis orgánica y como precursor para la síntesis de moléculas más complejas.
Biología: En estudios relacionados con la inhibición enzimática y las interacciones proteína-ligando.
Medicina: Posibles aplicaciones en el desarrollo de fármacos y como herramienta farmacológica para estudiar vías biológicas.
Mecanismo De Acción
El mecanismo de acción de 2-cloro-N-(3-(3-clorobenzamido)fenil)benzamida implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto se une a estos objetivos, alterando su actividad y modulando diversas vías biológicas. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos similares
- 2-cloro-N-(3-sulfamoilfenil)benzamida
- 3-cloro-N-(2-clorofenil)benzamida
- 2-cloro-N-(3-metilciclohexil)benzamida
- 2-cloro-N-(2,3-diclorofenil)benzamida
Unicidad
2-cloro-N-(3-(3-clorobenzamido)fenil)benzamida es única debido a su patrón de sustitución específico y la presencia de dos átomos de cloro, que confieren propiedades químicas y reactividad distintas. Esta singularidad lo hace valioso en diversas aplicaciones de investigación donde se requieren interacciones y reactividad específicas .
Propiedades
Fórmula molecular |
C20H14Cl2N2O2 |
|---|---|
Peso molecular |
385.2 g/mol |
Nombre IUPAC |
2-chloro-N-[3-[(3-chlorobenzoyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C20H14Cl2N2O2/c21-14-6-3-5-13(11-14)19(25)23-15-7-4-8-16(12-15)24-20(26)17-9-1-2-10-18(17)22/h1-12H,(H,23,25)(H,24,26) |
Clave InChI |
IKCXGGCLQZZTJZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


